molecular formula C14H10N2 B14129998 Benzonitrile, 4-[(phenylimino)methyl]- CAS No. 22257-39-2

Benzonitrile, 4-[(phenylimino)methyl]-

Cat. No.: B14129998
CAS No.: 22257-39-2
M. Wt: 206.24 g/mol
InChI Key: ANKSANOFAARSSQ-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[(phenylimino)methyl]-: is an organic compound with the molecular formula C14H10N2 . It is a derivative of benzonitrile, where the nitrile group is substituted with a phenylimino group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[(phenylimino)methyl]- can be achieved through several methods. One of the most common synthetic routes involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction leads to the formation of benzaldoxime, which is then dehydrated to produce benzonitrile. The reaction conditions typically involve heating the mixture to a temperature of around 120°C for a few hours .

Industrial Production Methods

In industrial settings, the production of benzonitrile, 4-[(phenylimino)methyl]- often involves the use of ionic liquids as recycling agents. This method not only simplifies the separation process but also eliminates the need for metal salt catalysts. The use of ionic liquids such as hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt has been shown to be effective in achieving high yields of benzonitrile .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[(phenylimino)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes and amides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenylimino group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include oximes, amides, and primary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzonitrile, 4-[(phenylimino)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-[(phenylimino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, benzonitrile, lacks the phenylimino group and has different chemical properties.

    4-Methylbenzonitrile: This compound has a methyl group instead of the phenylimino group, leading to different reactivity and applications.

Uniqueness

Benzonitrile, 4-[(phenylimino)methyl]- is unique due to its phenylimino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in the study of biochemical interactions .

Properties

CAS No.

22257-39-2

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(phenyliminomethyl)benzonitrile

InChI

InChI=1S/C14H10N2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,11H

InChI Key

ANKSANOFAARSSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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